molecular formula C15H16N2O B14007245 n-(4-Amino-2,5-dimethylphenyl)benzamide CAS No. 24552-70-3

n-(4-Amino-2,5-dimethylphenyl)benzamide

Cat. No.: B14007245
CAS No.: 24552-70-3
M. Wt: 240.30 g/mol
InChI Key: DEHCSXFILDTQHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2,5-dimethylphenyl)benzamide typically involves the reaction of 4-amino-2,5-dimethylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2,5-dimethylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-2,5-dimethylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Amino-2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-2,5-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

24552-70-3

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-(4-amino-2,5-dimethylphenyl)benzamide

InChI

InChI=1S/C15H16N2O/c1-10-9-14(11(2)8-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

DEHCSXFILDTQHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)C)N

Origin of Product

United States

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